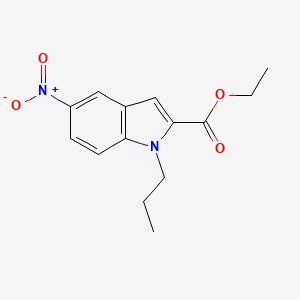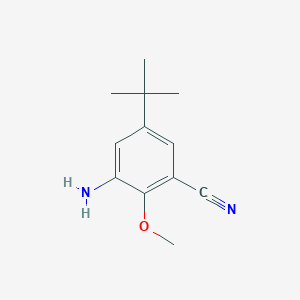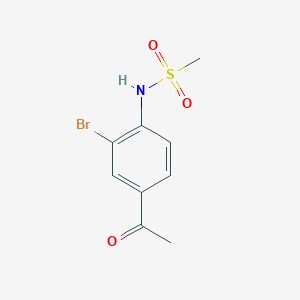![molecular formula C10H12N2O2 B8480356 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile](/img/structure/B8480356.png)
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile
Vue d'ensemble
Description
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amino group, a hydroxypropoxy group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-amino-2-hydroxypropyl derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzonitrile moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: Lacks the hydroxypropoxy group, making it less versatile in certain reactions.
4-(2-Hydroxypropoxy)benzonitrile: Lacks the amino group, reducing its potential for hydrogen bonding interactions.
3-Amino-4-hydroxybenzonitrile: Different positioning of functional groups, leading to distinct reactivity and applications.
Uniqueness
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is unique due to the presence of both amino and hydroxypropoxy groups, which provide a combination of reactivity and interaction potential. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-(3-amino-2-hydroxypropoxy)benzonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-4,9,13H,6-7,12H2 |
Clé InChI |
UDZJFMWGZYXJMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCC(CN)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
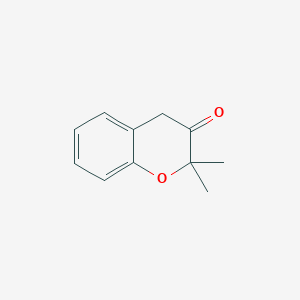
![1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol](/img/structure/B8480278.png)

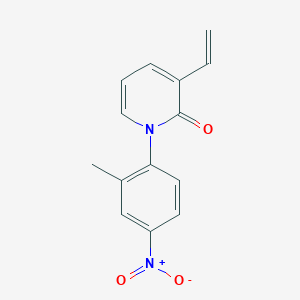

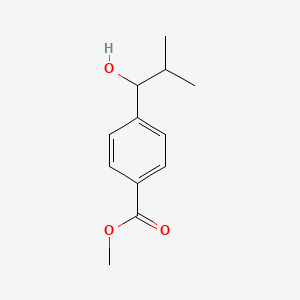
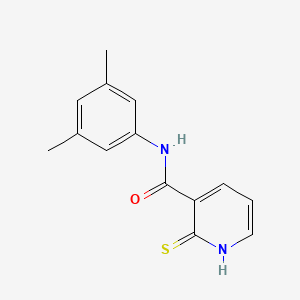
![5-[(Methylsulfonyl)methyl]-1H-indole](/img/structure/B8480299.png)
![5-methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8480317.png)
![1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8480326.png)
